gamma-Carotene

Description

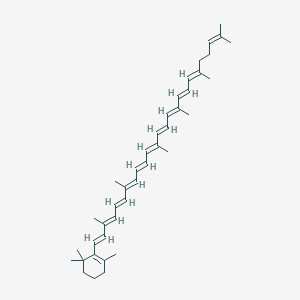

Structure

3D Structure

Properties

IUPAC Name |

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,3,3-trimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,18-20,22-27,29-30H,13,17,21,28,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQKOYFGHJYEFS-BXOLYSJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70897429 | |

| Record name | gamma-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-93-5 | |

| Record name | γ-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Carotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-CAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH369M0SOE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

gamma-carotene biosynthetic pathway in plants

An In-depth Technical Guide to the γ-Carotene Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carotenoids are a diverse class of isoprenoid pigments synthesized in plants, algae, and some microorganisms, playing indispensable roles in photosynthesis, photoprotection, and as precursors to vital signaling molecules, including abscisic acid. In humans, specific carotenoids serve as the primary dietary source of provitamin A. The cyclization of the linear carotenoid, lycopene (B16060), represents a critical branch point in the pathway, leading to the formation of all cyclic carotenoids. This technical guide provides a detailed examination of the biosynthetic pathway leading to γ-carotene, a key monocyclic intermediate in the formation of β-carotene. We will explore the enzymatic steps, present quantitative data on carotenoid accumulation, provide detailed experimental protocols for pathway analysis, and visualize the core processes for enhanced comprehension.

The γ-Carotene Biosynthetic Pathway

The formation of γ-carotene is a pivotal step branching from the main carotenoid synthesis pathway. The immediate precursor is the pinkish-red, acyclic C40 hydrocarbon, lycopene . The cyclization of lycopene is catalyzed by a class of enzymes known as lycopene cyclases.

The synthesis of γ-carotene (ε,ψ-carotene) specifically involves the action of Lycopene β-cyclase (LCYB) . This enzyme catalyzes a two-step reaction on the linear lycopene molecule.[1][2]

-

First Cyclization: LCYB adds a single β-ionone ring to one end of the lycopene molecule. The product of this first reaction is the monocyclic γ-carotene .[3]

-

Second Cyclization: LCYB then adds a second β-ionone ring to the other end of γ-carotene, yielding the bicyclic β-carotene (β,β-carotene).[1]

This process is in competition with the activity of another enzyme, Lycopene ε-cyclase (LCYE) , which can add an ε-ring to lycopene to form δ-carotene, shunting flux towards the synthesis of α-carotene and lutein. The relative expression and activity of LCYB and LCYE are thus critical determinants of the final carotenoid profile in a given plant tissue.[4]

References

- 1. Functional analysis of the beta and epsilon lycopene cyclase enzymes of Arabidopsis reveals a mechanism for control of cyclic carotenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The lycopene β-cyclase plays a significant role in provitamin A biosynthesis in wheat endosperm - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of γ-Carotene as a Biosynthetic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-carotene (γ-carotene) is a crucial biosynthetic intermediate in the carotenoid pathway, representing a key branch point in the synthesis of essential cyclic carotenoids. This technical guide provides an in-depth exploration of the formation and conversion of γ-carotene, detailing the enzymatic reactions, regulatory mechanisms, and analytical methodologies used in its study. Quantitative data on carotenoid composition is presented for comparative analysis, and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and quantitative Real-Time PCR (qRT-PCR) are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding of the central role of γ-carotene in carotenoid metabolism.

Introduction

Carotenoids are a diverse group of isoprenoid pigments synthesized by plants, algae, fungi, and some bacteria. They play vital roles in photosynthesis, photoprotection, and as precursors to signaling molecules, including vitamin A in animals.[1] Within the complex web of carotenoid biosynthesis, γ-carotene emerges as a critical intermediate, dictating the flow of metabolites towards the production of either α-carotene or β-carotene. Understanding the enzymatic control and regulation at the γ-carotene nexus is paramount for metabolic engineering efforts aimed at enhancing the nutritional value of crops and for developing novel therapeutic agents.

The Biosynthetic Pathway of γ-Carotene

The formation of γ-carotene begins with the cyclization of the linear carotenoid, lycopene (B16060). This critical step is catalyzed by the enzyme lycopene ε-cyclase (LCYE) , which introduces a single ε-ring at one end of the lycopene molecule.[2][3][4] The resulting monocyclic carotenoid is γ-carotene (β,ψ-carotene).

From this juncture, the pathway diverges, controlled by the action of lycopene β-cyclase (LCYB) . This enzyme can act on the acyclic end of γ-carotene, introducing a β-ring to form α-carotene (β,ε-carotene). Alternatively, LCYB can directly cyclize both ends of lycopene to produce β-carotene (β,β-carotene), bypassing the formation of γ-carotene as a free intermediate in some contexts.[3][4] The relative activities of LCYE and LCYB are therefore a key determinant of the α-carotene to β-carotene ratio in a given tissue.[3]

Quantitative Data on Carotenoid Composition

The concentration of γ-carotene and other carotenoids varies significantly across different plant species and tissues. This variation is influenced by genetic factors, developmental stage, and environmental conditions. The following tables summarize the carotenoid content in selected fruits and vegetables.

Table 1: Carotenoid Content in Selected Tomato Varieties (μg/g fresh weight)

| Carotenoid | Commercial Red Tomato | Wild Red Tomato (LA1480) | Yellow Tomato (LA1705) |

| γ-Carotene | Not typically reported | - | - |

| β-Carotene | 0.89 - 1.50[5] | 3.52 | 0.44 |

| Lycopene | 41.87 - 84.65[5] | 100.21 | Not detected |

| Lutein | - | 0.65 | 0.23 |

Data for wild and yellow tomatoes adapted from HPLC-DAD-APCI-MS analysis.[6]

Table 2: Carotenoid Content in Carrots of Different Colors (ppm or μg/g fresh weight)

| Carotenoid | Orange Carrot | Red Carrot | Yellow Carrot |

| γ-Carotene | - | - | - |

| α-Carotene | 24.25 - 37.67[7] | - | - |

| β-Carotene | 56.50 - 82.85[7] | 6.6 - 43.70[8] | 2 - 4 |

| Lycopene | 10.00[7] | 50 - 100 | - |

| Lutein | 1.49 - 3.13[7] | - | 1 - 5 |

Note: γ-carotene is often not quantified or is present in trace amounts in many common fruits and vegetables, hence the lack of data in these tables.

Table 3: Carotenoid Content in Selected Microalgae and Cyanobacteria (μg/g dry weight)

| Organism | Total Carotenoids | Key Carotenoids Reported |

| Aphanothece microscopica | 1398.88[1] | Echinenone, β-Carotene |

| Chlorella vulgaris | 1977.02[1] | Echinenone, β-Carotene |

| Scenedesmus obliquus | 2650.70[1] | β-Carotene, Lutein |

| Dunaliella salina | Up to 13% of biomass | β-Carotene[9] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Carotenoid Analysis

This protocol provides a general framework for the extraction and quantification of carotenoids from plant tissues.

4.1.1. Materials and Reagents

-

Plant tissue (fresh or freeze-dried)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Acetone (B3395972) (HPLC grade) containing 0.1% (w/v) Butylated Hydroxytoluene (BHT)

-

Petroleum ether or hexane (B92381) (HPLC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen stream evaporator

-

HPLC system with a C30 reverse-phase column and a photodiode array (PDA) detector

-

Mobile phase solvents (e.g., methanol, methyl-tert-butyl ether, water - HPLC grade)

-

Carotenoid standards (β-carotene, lycopene, lutein, etc.)

4.1.2. Extraction Procedure

-

Weigh approximately 100-500 mg of fresh or 50-100 mg of freeze-dried plant tissue.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a centrifuge tube and add 5-10 mL of acetone containing 0.1% BHT.

-

Vortex vigorously for 1-2 minutes and then sonicate for 5 minutes in an ultrasonic bath.

-

Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a separatory funnel.

-

Repeat the extraction of the pellet with acetone until the pellet is colorless. Pool all supernatants.

-

To the pooled acetone extract, add an equal volume of petroleum ether and half the volume of saturated NaCl solution.

-

Mix gently and allow the phases to separate. The upper, colored phase contains the carotenoids.

-

Discard the lower aqueous phase.

-

Wash the petroleum ether phase twice with distilled water to remove residual acetone.

-

Dry the petroleum ether phase by passing it through a small column of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

Immediately redissolve the carotenoid residue in a known volume (e.g., 1-2 mL) of the initial HPLC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

4.1.3. HPLC Analysis

-

Equilibrate the C30 column with the initial mobile phase conditions.

-

Inject 10-20 µL of the filtered sample.

-

Run a gradient elution program optimized for carotenoid separation (a common gradient involves methanol, methyl-tert-butyl ether, and water).

-

Monitor the elution of carotenoids using the PDA detector at wavelengths between 250-600 nm, with specific monitoring at ~450 nm.

-

Identify individual carotenoids by comparing their retention times and spectral characteristics with those of authentic standards.

-

Quantify the carotenoids by integrating the peak areas and comparing them to a calibration curve generated with known concentrations of the standards.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the expression levels of carotenoid biosynthesis genes, such as LCYE and LCYB.

4.2.1. Materials and Reagents

-

Plant tissue

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit)

-

DNase I

-

cDNA synthesis kit (e.g., PrimeScript™ RT Master Mix)

-

SYBR Green PCR master mix

-

Gene-specific primers for LCYE, LCYB, and a reference gene (e.g., Actin or Ubiquitin)

-

qRT-PCR instrument

4.2.2. RNA Extraction and cDNA Synthesis

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA from the frozen tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

4.2.3. qRT-PCR

-

Design and validate gene-specific primers for the target genes (LCYE, LCYB) and a suitable reference gene.

-

Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Perform the qRT-PCR in a real-time PCR system with a typical thermal profile:

-

Initial denaturation: 95°C for 2-5 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15-30 seconds.

-

Annealing/Extension: 60°C for 30-60 seconds.

-

-

Melt curve analysis to verify the specificity of the amplified product.

-

-

Analyze the results using the 2-ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.[10]

Conclusion

This compound occupies a pivotal position in the carotenoid biosynthetic pathway, acting as a key intermediate that influences the production of α-carotene and β-carotene. The enzymatic activities of lycopene ε-cyclase and lycopene β-cyclase are the primary determinants of the metabolic flux through this branch point. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers investigating carotenoid metabolism. Further elucidation of the regulatory networks governing the expression and activity of these key enzymes will be crucial for the successful metabolic engineering of carotenoid content in agronomically important crops, with implications for human health and nutrition.

References

- 1. researchgate.net [researchgate.net]

- 2. prometheusprotocols.net [prometheusprotocols.net]

- 3. Functional analysis of the beta and epsilon lycopene cyclase enzymes of Arabidopsis reveals a mechanism for control of cyclic carotenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional analysis of the beta and epsilon lycopene cyclase enzymes of Arabidopsis reveals a mechanism for control of cyclic carotenoid formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. HPLC-DAD-APCI-MS as a Tool for Carotenoid Assessment of Wild and Cultivated Cherry Tomatoes [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. The Extraction of β-Carotene from Microalgae for Testing Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lycopene β-cyclase expression influences plant physiology, development, and metabolism in tobacco plants - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Lycopene Cyclase in the Synthesis of γ-Carotene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclization of lycopene (B16060) represents a critical juncture in the carotenoid biosynthetic pathway, dictating the flux towards various cyclic carotenoids, including the essential intermediate, γ-carotene. This technical guide provides an in-depth exploration of the function of lycopene cyclases, primarily lycopene β-cyclase (LCYB), in the formation of γ-carotene. We will delve into the enzymatic mechanism, present quantitative data from key studies, detail experimental protocols for functional analysis, and visualize the intricate signaling pathways that regulate this crucial biochemical conversion. This document is intended to serve as a comprehensive resource for researchers in the fields of plant biology, biotechnology, and pharmacology who are investigating carotenoid metabolism and its potential applications.

Introduction to γ-Carotene and Lycopene Cyclases

γ-Carotene is a monocyclic carotenoid that serves as a key biosynthetic intermediate in the production of β-carotene and other downstream carotenoids in plants and some microorganisms. Its structure features one β-ionone ring and one open ψ-end group. The formation of this single β-ring from the linear precursor, all-trans-lycopene, is catalyzed by the enzyme lycopene β-cyclase (LCYB) .[1]

Lycopene cyclization is a branching point in the carotenoid pathway, with two key enzymes competing for the same substrate:

-

Lycopene β-cyclase (LCYB): This enzyme is responsible for the formation of the β-ionone ring. When it acts on one end of the lycopene molecule, it produces γ-carotene.[1] If it proceeds to cyclize the second end, the result is the bicyclic β-carotene.[1]

-

Lycopene ε-cyclase (LCYE): This enzyme catalyzes the formation of an ε-ionone ring, leading to the synthesis of δ-carotene (monocyclic) and, in conjunction with LCYB, α-carotene (one β-ring and one ε-ring).[2]

The relative activities and expression levels of LCYB and LCYE are critical determinants of the carotenoid profile in a given plant tissue.[3] Tissues with a high LCYB to LCYE transcript ratio tend to accumulate β-carotene and its derivatives, with γ-carotene as a transient intermediate.[4]

Quantitative Analysis of Lycopene Cyclase Activity

The functional characterization of lycopene cyclases often involves heterologous expression in Escherichia coli strains engineered to produce lycopene. The resulting carotenoid products are then extracted and quantified using High-Performance Liquid Chromatography (HPLC). The tables below summarize quantitative data from such studies, illustrating the product distribution of different lycopene cyclases.

| Enzyme Source | Host Organism | Products Detected | γ-Carotene (%) | β-Carotene (%) | Other Carotenoids (%) | Reference |

| Chlorella sorokiniana (CsLCYE) | E. coli | δ-carotene, γ-carotene, ε-carotene, α-carotene | Moderate amount | - | Significant δ-carotene, small amounts of ε- and α-carotene | [5] |

| Daucus carota (DcLCYB1) | E. coli | Lycopene, β-carotene | - | Present | Lycopene (unreacted substrate) | [6][7] |

| Erwinia uredovora (CrtY) | E. coli (in vitro) | γ-carotene, β-carotene | Intermediate | Final product | - | [8] |

Table 1: Product Distribution of Lycopene Cyclases in Heterologous Expression Systems. The percentages represent the relative abundance of the carotenoid products. Note that in many studies with potent LCYB enzymes, γ-carotene is a transient intermediate and may not accumulate to high levels.

| Parameter | Erwinia uredovora CrtY | Reference |

| Km (Lycopene) | 1.8 µM | [8] |

| Km (NADPH) | 2.5 mM | [8] |

Table 2: Kinetic Parameters of Lycopene β-Cyclase. This data provides insight into the enzyme's affinity for its substrate and cofactor.

Experimental Protocols

Functional Complementation of Lycopene Cyclase in E. coli

This protocol describes the expression of a candidate lycopene cyclase gene in a lycopene-accumulating E. coli strain to determine its enzymatic activity.

1. Strain and Plasmids:

- Host Strain: E. coli strain engineered to produce lycopene, typically carrying a plasmid like pAC-LYC which contains the genes (crtE, crtB, crtI) for lycopene synthesis from farnesyl pyrophosphate.[9]

- Expression Vector: A suitable E. coli expression vector (e.g., pET vector series) containing the cloned cDNA of the lycopene cyclase gene to be tested.

2. Transformation:

- Co-transform the lycopene-accumulating E. coli strain with the expression vector containing the lycopene cyclase gene.

- Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for selection of both plasmids.

3. Culture and Induction:

- Inoculate a single colony into liquid LB medium with the corresponding antibiotics.

- Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

- Continue to culture the cells at a lower temperature (e.g., 16-28°C) for 16-48 hours to allow for protein expression and carotenoid production. The color of the bacterial pellet will change from red (lycopene) to orange or yellow upon successful cyclization.

4. Carotenoid Extraction:

- Harvest the cells by centrifugation.

- Wash the cell pellet with distilled water.

- Extract the carotenoids by resuspending the pellet in acetone (B3395972) or a mixture of acetone and methanol. Vortex vigorously and incubate in the dark.

- Centrifuge to pellet the cell debris and collect the supernatant containing the carotenoids. Repeat the extraction until the pellet is colorless.

- Pool the supernatants and evaporate to dryness under a stream of nitrogen.

- Resuspend the dried carotenoid extract in a suitable solvent for HPLC analysis (e.g., acetone, methyl tert-butyl ether, or the initial mobile phase).

HPLC Analysis of Carotenoids

This protocol outlines the separation and quantification of lycopene, γ-carotene, and β-carotene.

1. HPLC System:

- A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

2. Column:

- A C18 or C30 reverse-phase column is typically used for carotenoid separation. C30 columns offer enhanced resolution for carotenoid isomers.

3. Mobile Phase:

- A gradient or isocratic elution using a mixture of solvents such as methanol, acetonitrile, methyl tert-butyl ether (MTBE), and water is common. A typical gradient might start with a higher polarity mobile phase and gradually increase the proportion of a less polar solvent like MTBE.

4. Detection:

- Monitor the elution of carotenoids at their maximum absorbance wavelengths, typically between 450 and 480 nm.

5. Quantification:

- Identify the peaks corresponding to lycopene, γ-carotene, and β-carotene by comparing their retention times and absorption spectra with those of authentic standards.

- Quantify the amount of each carotenoid by integrating the peak area and comparing it to a standard curve generated with known concentrations of the respective standards.

Visualization of Pathways and Workflows

Biosynthetic Pathway of γ-Carotene

Caption: Biosynthesis of γ-carotene from lycopene.

Experimental Workflow for Functional Analysis

Caption: Experimental workflow for lycopene cyclase analysis.

Light Signaling Pathway Regulating Lycopene Cyclase Gene Expression

Caption: Light regulation of lycopene cyclase gene expression.

Conclusion

The synthesis of γ-carotene is a pivotal step in the carotenoid biosynthetic pathway, governed by the enzymatic activity of lycopene cyclases. Lycopene β-cyclase is the primary enzyme responsible for the formation of the β-ionone ring that characterizes γ-carotene. The quantitative data and experimental protocols presented in this guide provide a framework for the functional analysis of these important enzymes. Furthermore, the visualization of the regulatory networks highlights the complex interplay of environmental signals, such as light, in modulating the expression of lycopene cyclase genes and, consequently, the production of γ-carotene and other vital carotenoids. A thorough understanding of these processes is essential for future advancements in metabolic engineering and the development of crops with enhanced nutritional value.

References

- 1. Molecular structure and enzymatic function of lycopene cyclase from the cyanobacterium Synechococcus sp strain PCC7942 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular evolution of lycopene cyclases involved in the formation of carotenoids with ionone end groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptional Regulation of Carotenoid Biosynthesis in Plants: So Many Regulators, So Little Consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Characterization of Lycopene β- and ε-Cyclases from a Lutein-Enriched Green Microalga Chlorella sorokiniana FZU60 [mdpi.com]

- 6. Levels of Lycopene β-Cyclase 1 Modulate Carotenoid Gene Expression and Accumulation in Daucus carota | PLOS One [journals.plos.org]

- 7. Levels of Lycopene β-Cyclase 1 Modulate Carotenoid Gene Expression and Accumulation in Daucus carota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression, purification and properties of lycopene cyclase from Erwinia uredovora - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Physiological Role of Gamma-Carotene in Photosynthetic Organisms: A Technical Guide

Abstract

Gamma-carotene (γ-carotene) is a vital intermediate in the carotenoid biosynthesis pathway in photosynthetic organisms. As a member of the carotene subclass of carotenoids, this C40 tetraterpenoid plays a crucial, albeit often understated, role in photosynthesis, photoprotection, and as a metabolic precursor to key bioactive molecules, including other cyclic carotenoids and plant hormones. This technical guide provides an in-depth exploration of the physiological functions of γ-carotene, its biosynthetic pathway, quantitative presence in various organisms, and detailed experimental protocols for its analysis. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of plant biology, phycology, microbiology, and drug development.

Introduction to this compound

Carotenoids are a diverse group of isoprenoid pigments synthesized by all photosynthetic organisms, as well as some non-photosynthetic bacteria and fungi.[1] They are broadly classified into two main groups: the hydrocarbon carotenes (e.g., lycopene (B16060), β-carotene, and γ-carotene) and their oxygenated derivatives, the xanthophylls.[2] this compound is structurally characterized by the presence of one β-ionone ring at one end of its polyene chain and an acyclic ψ-end group at the other, identical to that of its precursor, lycopene.[3] This asymmetric structure is key to its function as an intermediate in the formation of bicyclic carotenoids like β-carotene.[3]

The primary functions of carotenoids, including γ-carotene, in photosynthetic organisms are twofold:

-

Light Harvesting: They act as accessory pigments, absorbing light in the blue-green region of the spectrum (typically 400-550 nm) where chlorophylls (B1240455) absorb less efficiently. This captured energy is then transferred to chlorophylls, thereby expanding the wavelength range available for photosynthesis.[4][5]

-

Photoprotection: Under conditions of excess light, carotenoids are essential for protecting the photosynthetic apparatus from photo-oxidative damage. They quench triplet chlorophyll (B73375) molecules and scavenge reactive oxygen species (ROS), such as singlet oxygen, dissipating excess energy as heat.[4][6]

Furthermore, specific carotenes with at least one unsubstituted β-ionone ring, including γ-carotene, possess provitamin A activity, meaning they can be converted to retinol (B82714) (vitamin A) in herbivorous and omnivorous animals.[2][7]

Biosynthesis of this compound

The biosynthesis of carotenoids occurs within the plastids of plants and algae and in the cytoplasm of cyanobacteria. The pathway begins with the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form the first C40 carotenoid, phytoene (B131915). A series of desaturation reactions then converts phytoene into the red-colored, all-trans-lycopene.[8]

This compound is synthesized directly from lycopene in a crucial cyclization step. This reaction is the branch point that directs the flow of intermediates towards the formation of cyclic carotenoids.

-

Enzymatic Step: The cyclization of one of the ψ-ends of the linear lycopene molecule to form a β-ring is catalyzed by the enzyme lycopene β-cyclase (LCYb) .[3] The action of LCYb on one end of lycopene produces γ-carotene. A subsequent cyclization at the other end of γ-carotene by the same enzyme yields β-carotene. In some organisms, a different enzyme, lycopene ε-cyclase (LCYe) , can act on lycopene to produce δ-carotene, leading to the synthesis of α-carotene.

Below is a Graphviz diagram illustrating the core carotenoid biosynthesis pathway leading to and from γ-carotene.

Caption: Biosynthesis pathway of major carotenes from lycopene.

Physiological Roles of this compound

Role in Photosynthesis

Like other carotenoids, γ-carotene contributes to the light-harvesting capacity of the photosynthetic apparatus. Its absorption spectrum, with maxima typically around 430-490 nm, allows it to capture photons in a spectral region where chlorophyll absorption is weaker. However, the efficiency of energy transfer from carotenoids to chlorophylls can vary. For instance, in some systems, the energy transfer efficiency from β-carotene associated with the PSII core has been reported to be as low as 35%, while for other carotenoids in antenna complexes, it can be much higher.[9] The specific energy transfer efficiency of γ-carotene is not well-characterized but is presumed to be similar to other carotenes integrated into light-harvesting complexes.

A more critical role for all carotenoids, including γ-carotene, is photoprotection. By quenching chlorophyll triplet states, they prevent the formation of highly damaging singlet oxygen, thus protecting the photosystem components from oxidative destruction under high light conditions.[5][10]

Antioxidant Properties

The conjugated double bond system of γ-carotene is responsible for its potent antioxidant activity. It can physically quench singlet oxygen and scavenge other reactive oxygen species (ROS) through electron or hydrogen atom transfer mechanisms. This function is vital not only for photoprotection within the chloroplast but also for protecting cellular membranes and other components from oxidative stress induced by various abiotic and biotic factors. While quantitative antioxidant capacity data for purified γ-carotene is not as abundant as for β-carotene or lycopene, its structural similarity suggests a comparable high level of antioxidant efficacy. Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and TEAC (Trolox Equivalent Antioxidant Capacity) are commonly used to evaluate the radical scavenging ability of carotenoid extracts.[11][12]

Precursor to Other Bioactive Molecules

This compound is a pivotal intermediate in the synthesis of β-carotene, which is the most abundant carotenoid in the chloroplasts of higher plants and a major dietary source of provitamin A.[13] Beyond this, the carotenoid pathway as a whole provides the precursors for essential plant hormones that regulate growth, development, and stress responses.

-

Abscisic Acid (ABA): This hormone is critical for regulating seed dormancy, plant development, and responses to abiotic stress. ABA is not directly synthesized from γ-carotene but from C40 carotenoid precursors like zeaxanthin (B1683548) and violaxanthin, which are downstream of the main carotene pathway.[14] Therefore, the metabolic flux through γ-carotene influences the pool of precursors available for ABA synthesis.

-

Strigolactones (SLs): These hormones regulate shoot branching, root development, and symbiotic interactions with mycorrhizal fungi. Strigolactones are derived from the oxidative cleavage of carotenoids, with all-trans-β-carotene being the primary entry point into the SL biosynthesis pathway.[2][15] The synthesis of β-carotene is directly dependent on the availability of γ-carotene.

The following diagram illustrates the role of the carotenoid pathway as a source of precursors for these plant hormones.

Caption: Carotenoid pathway as a source of hormone precursors.

Quantitative Data on Carotenoid Content

The concentration of γ-carotene in photosynthetic organisms is typically low, as it is a transient intermediate. It is often found in small proportions alongside its more abundant derivatives, α- and β-carotene.[13][16] Quantitative data is most often reported for the major carotenoids. The table below summarizes the content of major carotenoids in selected photosynthetic organisms. Specific values for γ-carotene are rarely reported separately in broad analyses.

| Organism | Carotenoid | Concentration (μg/g dry weight) | Reference |

| Microcystis aeruginosa | β-carotene | 579.7 | [17] |

| Zeaxanthin | 431.2 | [17] | |

| Echinenone | 143.3 | [17] | |

| Desmodesmus protuberans | Lutein | 10,300 | [18] |

| Parachlorella kessleri | Astaxanthin | 22,960 | [18] |

| Human Faeces (Median) | β-carotene | 39.5 | [7] |

| Lycopene | 20.0 | [7] | |

| Lutein | 17.5 | [7] |

Note: Data is compiled from different studies and methodologies; direct comparison should be made with caution.

Experimental Protocols

Accurate analysis of γ-carotene requires robust protocols for extraction, separation, and quantification, while minimizing degradation and isomerization.

General Workflow for Carotenoid Analysis

The following diagram outlines a typical experimental workflow for the quantification of carotenoids from a biological sample.

Caption: General experimental workflow for carotenoid analysis.

Detailed Protocol for Extraction and Quantification by HPLC

This protocol is a generalized procedure based on common methodologies.[19][20][21] Optimization may be required depending on the specific sample matrix.

1. Sample Preparation and Extraction: a. Weigh approximately 100-200 mg of lyophilized (freeze-dried) or 0.5-1.0 g of fresh sample material. b. If fresh, immediately homogenize the sample in a chilled mortar with a pestle using liquid nitrogen to prevent enzymatic degradation. c. Add 5-10 mL of an extraction solvent mixture, such as acetone/ethanol (1:1, v/v), containing 0.05% (w/v) butylated hydroxytoluene (BHT) to prevent oxidation.[1] d. Continue grinding until the tissue is completely macerated and the solvent is colored. e. Transfer the mixture to a centrifuge tube. Vortex vigorously for 1 minute and centrifuge (e.g., 4000 rpm for 10 min) at 4°C. f. Collect the supernatant. Repeat the extraction on the pellet until the pellet is colorless. Pool all supernatants.

2. Saponification (Optional - for chlorophyll-rich or esterified samples): a. To an aliquot of the extract, add an equal volume of 30% potassium hydroxide (B78521) (KOH) in methanol.[7] b. Incubate in a dark, ultrasonic bath for 7-15 minutes at room temperature.[7] This step hydrolyzes chlorophyll and xanthophyll esters, which can interfere with chromatographic analysis.

3. Partitioning: a. Add the total extract (or saponified mixture) to a separatory funnel. b. Add an equal volume of 10% aqueous NaCl solution and an equal volume of a non-polar solvent mixture like diethyl ether:petroleum ether (1:1, v/v).[21] c. Shake vigorously and allow the layers to separate. The upper, colored organic phase contains the carotenoids. d. Collect the organic phase. Repeat the partitioning of the aqueous phase twice more to ensure complete extraction. e. Pool the organic phases and wash with distilled water to remove residual alkali or salts.

4. Drying and Reconstitution: a. Evaporate the pooled organic phase to complete dryness under a gentle stream of nitrogen gas in the dark. b. Immediately redissolve the carotenoid residue in a known, small volume (e.g., 1-2 mL) of the HPLC mobile phase or a suitable solvent like methyl-tert-butyl ether (MTBE). c. Filter the final extract through a 0.45 μm syringe filter into an amber HPLC vial.[19]

5. HPLC Analysis: a. Column: A C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is highly recommended for superior separation of carotenoid isomers.[7][21] A C18 column can also be used.[1] b. Mobile Phase: A gradient elution is typically used. A common system involves a gradient of Methanol (Solvent A) and MTBE (Solvent B).[7]

- Example Gradient: Start with 95:5 (A:B), ramp to 70:30 over 30 min, then to 50:50 over 20 min.[21] c. Flow Rate: 0.8 - 1.0 mL/min. d. Column Temperature: 25-30°C. e. Detection: Photodiode Array (PDA) detector. Monitor at 450 nm for general carotenoids. The specific absorption maximum for γ-carotene is around 460 nm. The full spectrum (250-600 nm) should be recorded to aid in peak identification.[21] f. Quantification: Prepare a calibration curve using an authentic γ-carotene standard of known concentrations. Identify the γ-carotene peak in the sample chromatogram by comparing its retention time and spectral properties to the standard. Calculate the concentration based on the peak area.

Conclusion

This compound is a fundamentally important, yet often overlooked, carotenoid in photosynthetic organisms. Its primary physiological roles as a key intermediate in the biosynthesis of β-carotene, a contributor to light-harvesting and photoprotection, and a precursor to the pathways of major plant hormones underscore its significance. While it is typically present in low concentrations, the metabolic flux through γ-carotene is critical for the production of essential downstream products that govern plant growth, development, and stress adaptation. The detailed analytical protocols provided in this guide offer a framework for researchers to accurately quantify γ-carotene and further investigate its nuanced roles in various photosynthetic systems. Future research focusing on the specific protein interactions and regulatory mechanisms governing γ-carotene synthesis and conversion will further illuminate its integral place in plant and algal physiology.

References

- 1. researchgate.net [researchgate.net]

- 2. From carotenoids to strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Carotenoids and Photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carotenoid Biosynthesis in Cyanobacteria: Structural and Evolutionary Scenarios Based on Comparative Genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photosynthetic Quantum Yield Dynamics: From Photosystems to Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutations of genes in synthesis of the carotenoid precursors of ABA lead to pre-harvest sprouting and photo-oxidation in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Abscisic acid biosynthesis, metabolism and signaling in ripening fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound [drugfuture.com]

- 17. mdpi.com [mdpi.com]

- 18. Analysis of major carotenoids and fatty acid composition of freshwater microalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. omicsonline.org [omicsonline.org]

- 21. scielo.br [scielo.br]

Gamma-Carotene: A Technical Guide to its Role as a Vitamin A Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of gamma-carotene's function as a provitamin A carotenoid. It details the biochemical conversion of this compound to retinol (B82714), mediated by the enzyme β-carotene 15,15'-monooxygenase (BCO1), and explores the factors influencing its bioavailability and conversion efficiency. This document summarizes key quantitative data, outlines detailed experimental protocols for studying carotenoid metabolism, and presents visual representations of the core biochemical and experimental pathways to support research and development in the fields of nutrition, pharmacology, and drug development.

Introduction

Vitamin A is an essential nutrient crucial for a multitude of physiological processes, including vision, immune function, and cellular differentiation.[1] It exists in two primary dietary forms: preformed vitamin A (retinoids) from animal sources and provitamin A carotenoids from plants.[2] Among the various carotenoids with vitamin A activity, beta-carotene (B85742) is the most well-known. However, other carotenoids, such as this compound, also contribute to the body's vitamin A pool.[2] this compound, a structural isomer of beta-carotene, possesses one β-ionone ring, a prerequisite for enzymatic cleavage into retinal, the precursor of active vitamin A forms.[3] Understanding the specifics of this compound's conversion is vital for accurate dietary assessments and for the development of novel therapeutic strategies targeting vitamin A metabolism.

Biochemical Conversion of this compound to Vitamin A

The conversion of provitamin A carotenoids into vitamin A is a complex enzymatic process primarily occurring in the enterocytes of the small intestine, with the liver also playing a role.[4]

The Central Role of β-Carotene 15,15'-Monooxygenase (BCO1)

The key enzyme responsible for this conversion is β-carotene 15,15'-monooxygenase (BCO1), also known as BCMO1.[5] This cytosolic enzyme catalyzes the oxidative cleavage of the central 15,15' double bond of carotenoids that possess at least one unsubstituted β-ionone ring.[6] In the case of this compound, which has one β-ionone ring and one open pseudo-ring, BCO1 cleaves the molecule to yield one molecule of all-trans-retinal (B13868).[3]

The Metabolic Pathway

The conversion process can be summarized in the following steps:

-

Absorption: Dietary this compound, being lipophilic, is incorporated into mixed micelles in the small intestine and absorbed by enterocytes.

-

Enzymatic Cleavage: Within the enterocyte, BCO1 cleaves the this compound molecule at the 15,15' double bond, producing one molecule of all-trans-retinal.

-

Conversion to Retinol and Retinoic Acid: The resulting all-trans-retinal can then be either:

-

Reversibly reduced to all-trans-retinol (vitamin A) by retinol dehydrogenases.

-

Irreversibly oxidized to all-trans-retinoic acid by retinal dehydrogenases.[7]

-

-

Esterification and Transport: Retinol is typically esterified to retinyl esters, which are then incorporated into chylomicrons for transport via the lymphatic system to the liver for storage or to peripheral tissues for utilization.

The Role of β-Carotene 9',10'-Oxygenase (BCO2)

Another key enzyme in carotenoid metabolism is β-carotene 9',10'-oxygenase (BCO2). Unlike BCO1, BCO2 performs an asymmetric cleavage at the 9',10' double bond of various carotenoids.[6] While BCO1 is primarily responsible for vitamin A production, BCO2 has a broader substrate specificity and is involved in carotenoid clearance.[8] The activity of BCO2 on this compound is less characterized than that of BCO1.

Quantitative Data on Vitamin A Activity

The vitamin A activity of carotenoids is quantified using Retinol Activity Equivalents (RAE). This unit accounts for the varying absorption and conversion efficiencies of different carotenoids.

| Compound | Retinol Activity Equivalent (RAE) to 1 µg Retinol |

| Preformed Vitamin A (Retinol) | 1 µg |

| Beta-carotene (in oil) | 2 µg |

| Beta-carotene (dietary) | 12 µg |

| This compound (dietary) | 24 µg |

| Alpha-carotene (dietary) | 24 µg |

| Beta-cryptoxanthin (dietary) | 24 µg |

| Table 1: Retinol Activity Equivalents (RAE) for various Vitamin A sources. [2][9] |

The data clearly indicates that dietary this compound is half as potent as dietary beta-carotene in providing vitamin A.

Enzymatic Kinetics

Studies on purified recombinant human BCO1 have provided kinetic data for various carotenoid substrates. While specific kinetic data for this compound is not as widely reported as for beta-carotene, the available information on related carotenoids helps in understanding the enzyme's substrate preference.

| Substrate | Vmax (nmol retinal/mg BCO1 x h) | Km (µM) | Catalytic Efficiency (kcat/Km) (M⁻¹ min⁻¹) |

| β-Carotene | 197.2 | 17.2 | 6098 |

| α-Carotene | Lower than β-carotene | - | Lower than β-carotene |

| β-Cryptoxanthin | Lower than β-carotene | - | Lower than β-carotene |

| Table 2: Kinetic parameters of human BCO1 for various carotenoid substrates. [10][11] (Note: Specific values for α-carotene and β-cryptoxanthin were not provided in the cited source, only a qualitative comparison to β-carotene). |

Experimental Protocols

In Vitro Carotenoid Cleavage Assay

This protocol outlines a general method for determining the enzymatic activity of BCO1 on carotenoid substrates like this compound.

Objective: To quantify the formation of retinal from a carotenoid substrate by recombinant BCO1.

Materials:

-

Purified recombinant BCO1 enzyme

-

This compound substrate

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Detergent (e.g., Triton X-100) to solubilize the carotenoid

-

Reaction termination solution (e.g., methanol/chloroform mixture)

-

HPLC system with a UV/Vis detector

Procedure:

-

Substrate Preparation: Dissolve this compound in a suitable organic solvent (e.g., acetone) and then disperse it in the assay buffer containing a detergent to form a micellar solution.

-

Enzyme Reaction:

-

Pre-incubate the assay buffer at 37°C.

-

Initiate the reaction by adding a known amount of purified BCO1 to the substrate solution.

-

Incubate the reaction mixture at 37°C for a specific time period (e.g., 30-60 minutes). A time-course experiment should be performed to ensure linearity of the reaction.

-

Include a negative control with no enzyme.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a mixture of organic solvents (e.g., chloroform:methanol, 2:1 v/v).

-

Vortex thoroughly to extract the lipids, including the unreacted carotenoid and the retinal product.

-

Centrifuge to separate the organic and aqueous phases.

-

-

Analysis:

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for HPLC analysis.

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Detect and quantify retinal formation by monitoring the absorbance at its specific wavelength (approximately 380 nm).

-

Calculate the specific activity of the enzyme (e.g., in nmol of retinal formed per mg of protein per hour).

-

In Vivo Bioefficacy Studies

Stable isotope dilution techniques are the gold standard for determining the in vivo conversion efficiency of provitamin A carotenoids.

Objective: To determine the RAE of this compound in humans.

General Approach:

-

Dosing: Administer a known amount of isotopically labeled this compound (e.g., ¹³C-labeled) to human subjects. Simultaneously, a reference dose of isotopically labeled retinyl acetate (B1210297) (e.g., ¹³C-labeled) is administered.

-

Blood Sampling: Collect blood samples at various time points after dosing.

-

Analysis:

-

Extract carotenoids and retinoids from plasma.

-

Analyze the isotopic enrichment of this compound and retinol in the plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation: The ratio of the areas under the curve for the labeled retinol derived from this compound and the labeled retinol from the reference dose allows for the calculation of the conversion factor.

Conclusion

This compound is a significant, albeit less potent, dietary precursor to vitamin A compared to beta-carotene. Its conversion to retinal is efficiently catalyzed by the enzyme BCO1. This technical guide provides a foundational understanding of the biochemical pathways, quantitative conversion efficiencies, and experimental methodologies relevant to the study of this compound. For researchers and professionals in drug development, a thorough understanding of the metabolism of various provitamin A carotenoids is essential for designing effective nutritional interventions and for exploring novel therapeutic applications related to vitamin A homeostasis. Further research into the specific kinetics of BCO1 with this compound and the factors influencing its bioavailability will continue to refine our understanding of its role in human health.

References

- 1. In vitro measurement of beta-carotene cleavage activity: methodological considerations and the effect of other carotenoids on beta-carotene cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin A - Wikipedia [en.wikipedia.org]

- 3. Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Well Do I Convert Beta Carotene To Vitamin A? [xcode.life]

- 5. Gene - BCO1 [maayanlab.cloud]

- 6. Enzymology of Vertebrate Carotenoid Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The conversion of β-carotene to vitamin A in adipocytes drives the anti-obesogenic effects of β-carotene in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substrate Specificity of Purified Recombinant Chicken β-Carotene 9′,10′-Oxygenase (BCO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oxfordreference.com [oxfordreference.com]

- 10. Substrate specificity of purified recombinant human β-carotene 15,15'-oxygenase (BCO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substrate Specificity of Purified Recombinant Human β-Carotene 15,15′-Oxygenase (BCO1) - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Gold: A Technical Guide to the Natural Occurrence of Gamma-Carotene in Fruits and Vegetables

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotenoids, a class of more than 600 natural pigments, are responsible for the vibrant yellow, orange, and red hues observed in countless fruits and vegetables. Beyond their aesthetic contribution, these lipophilic molecules play crucial roles in plant biology and human health, with many exhibiting provitamin A activity and antioxidant properties. While much of the scientific focus has been directed towards prominent carotenoids like beta-carotene (B85742) and lycopene (B16060), a lesser-known yet significant isomer, gamma-carotene, warrants deeper investigation. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plant-based foods, details the experimental protocols for its analysis, and illustrates the biosynthetic pathways governing its formation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, nutrition, and drug development, fostering a greater understanding and exploration of this compound's potential.

Quantitative Occurrence of this compound in Fruits and Vegetables

This compound is found in a variety of fruits and vegetables, though its concentration can vary significantly between species and even cultivars. The following table summarizes the quantitative data available for this compound content in selected produce.

| Fruit/Vegetable | Scientific Name | Cultivar/Variety | This compound Content (mg/100g fresh weight) | Reference(s) |

| Peach Palm | Bactris gasipaes | Orange-colored | 0.1 - 3.9 | [1] |

| Peach Palm | Bactris gasipaes | Yellow-colored | 0.1 - 3.9 | [1] |

| Peach Palm (Peels) | Bactris gasipaes | Not specified | 1.63 (all-E) + 3.65 (Z-isomer) | [2] |

| Apricot | Prunus armeniaca | 37 varieties studied | Present, but secondary to β-carotene and β-cryptoxanthin | [3][4] |

| Carrot | Daucus carota | Commercial cultivars | Reported as a minor carotene | [5][6] |

| Tomato | Solanum lycopersicum | Various | Present in lesser amounts | [7] |

Biosynthesis of this compound in Plants

This compound is a key intermediate in the biosynthesis of cyclic carotenoids. Its formation is dependent on the enzymatic activity of lycopene cyclases. The pathway begins with the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form phytoene (B131915), the first colorless C40 carotenoid. A series of desaturation and isomerization reactions convert phytoene into the red-colored lycopene.

The cyclization of lycopene is the crucial branching point that leads to the synthesis of various carotenes. This compound is formed when one end of the linear lycopene molecule is cyclized into a beta-ring by the enzyme lycopene β-cyclase (LCYB) . The other end of the molecule remains acyclic. If the same enzyme acts on the other end of this compound, it will be converted to beta-carotene (which has two beta-rings). Alternatively, if lycopene ε-cyclase (LCYE) acts on the acyclic end of this compound, it can lead to the formation of other carotenoids. The regulation of LCYB and LCYE gene expression is a key factor in determining the carotenoid profile of a plant tissue.[8][9][10][11][12]

Caption: Biosynthesis of γ-Carotene from Lycopene.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound from complex plant matrices requires a multi-step analytical approach. The following sections detail a general workflow for the extraction, identification, and quantification of this compound.

Sample Preparation and Homogenization

Fresh fruit or vegetable samples should be washed, and the edible portions separated. To prevent enzymatic degradation of carotenoids, samples can be flash-frozen in liquid nitrogen and lyophilized. The dried material is then ground into a fine, homogenous powder. All procedures should be carried out under subdued light to minimize photo-oxidation.

Extraction

Carotenoids are lipophilic and thus require extraction with organic solvents. A common procedure involves the following steps:

-

Weigh a precise amount of the homogenized sample (typically 1-5 g of fresh weight or 0.1-0.5 g of dry weight) into a mortar or a high-speed blender.

-

Add a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to prevent oxidative degradation during extraction.

-

Add a suitable organic solvent or solvent mixture. A combination of hexane, acetone, and ethanol (B145695) (2:1:1, v/v/v) is often effective. Acetone is particularly useful for extracting carotenoids from water-rich plant tissues.

-

Thoroughly grind or blend the sample with the solvent until the tissue becomes colorless.

-

Filter the extract through a Büchner funnel with filter paper or centrifuge to separate the solid residue.

-

Repeat the extraction process with fresh solvent until the residue is devoid of color.

-

Pool the solvent extracts.

Saponification (Optional but Recommended)

Saponification is a crucial step to remove interfering lipids and chlorophylls, and to hydrolyze carotenoid esters, which are prevalent in many fruits.[1][13][14][15][16]

-

To the pooled extract, add an equal volume of 10% (w/v) potassium hydroxide (B78521) in methanol.

-

The mixture is then stirred or shaken under a nitrogen atmosphere in the dark for a period ranging from 1 hour to overnight at room temperature. The duration depends on the sample matrix.

-

After saponification, the carotenoids are partitioned into a non-polar solvent like diethyl ether or hexane. Add an equal volume of the chosen solvent and a 10% sodium chloride solution to the saponified extract in a separatory funnel.

-

Shake the funnel gently and allow the layers to separate. The aqueous (lower) phase is discarded.

-

Wash the organic phase several times with distilled water to remove residual alkali.

-

Dry the organic phase by passing it through a column of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen at a temperature not exceeding 40°C.

-

The dried carotenoid residue is then redissolved in a known volume of a suitable solvent for HPLC analysis (e.g., a mixture of methyl tert-butyl ether and methanol).

HPLC-PDA and HPLC-APCI-MS/MS Analysis

High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) is the method of choice for separating and quantifying carotenoids.[17][18][19][20] For structural confirmation, HPLC coupled with Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (HPLC-APCI-MS/MS) is employed.[21][22][23][24][25]

-

HPLC Column: A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers due to its shape selectivity for long-chain molecules.

-

Mobile Phase: A gradient elution is typically used, often involving a mixture of solvents such as methanol, methyl tert-butyl ether (MTBE), and water. The exact gradient program should be optimized for the specific separation.

-

Detection (PDA): The PDA detector is set to scan a range of wavelengths (typically 250-600 nm) to obtain the characteristic absorption spectrum of each eluting compound. This compound exhibits absorption maxima around 438, 462, and 494 nm. Quantification is performed by comparing the peak area at a specific wavelength (e.g., 462 nm) with that of a certified this compound standard.

-

Identification (MS/MS): APCI in positive ion mode is commonly used for carotenoid analysis. The fragmentation pattern of this compound in tandem mass spectrometry can be used for its unambiguous identification. Key fragment ions can help distinguish it from its isomers.[21][22]

Caption: Workflow for γ-Carotene Analysis.

Conclusion

This compound represents an intriguing, albeit less studied, component of the carotenoid family found in fruits and vegetables. While present in smaller quantities than its more famous counterparts in many common dietary sources, its significant concentrations in certain fruits like the peach palm highlight the need for further research into its distribution across the plant kingdom and its potential health benefits. The methodologies outlined in this guide provide a robust framework for the accurate extraction, identification, and quantification of this compound, enabling researchers to build upon the existing knowledge base. A deeper understanding of the biosynthesis and occurrence of this compound will be instrumental for scientists and drug development professionals in exploring its full potential as a bioactive compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

- 7. Tomato as a Source of Carotenoids and Polyphenols Targeted to Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional analysis of the beta and epsilon lycopene cyclase enzymes of Arabidopsis reveals a mechanism for control of cyclic carotenoid formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Functional analysis of the beta and epsilon lycopene cyclase enzymes of Arabidopsis reveals a mechanism for control of cyclic carotenoid formation. | Semantic Scholar [semanticscholar.org]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Levels of Lycopene β-Cyclase 1 Modulate Carotenoid Gene Expression and Accumulation in Daucus carota | PLOS One [journals.plos.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Simple saponification method for the quantitative determination of carotenoids in green vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

- 18. benchchem.com [benchchem.com]

- 19. farmaciajournal.com [farmaciajournal.com]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. repositori.udl.cat [repositori.udl.cat]

- 24. Identification of carotenoids using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Identification of Gamma-Carotene in Microbial Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying gamma-carotene in various microbial species. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to isolate, characterize, and quantify this valuable carotenoid. The guide details experimental protocols, presents quantitative data from various microbial sources, and illustrates key pathways and workflows.

Introduction to this compound in Microbial Systems

This compound is a natural carotenoid pigment and an isomer of the more commonly known beta-carotene. It serves as a biosynthetic intermediate in the formation of cyclic carotenoids in many microorganisms.[1][2] Microbial sources of this compound include a variety of yeasts, fungi, and bacteria. Notable producers include yeasts from the genera Rhodotorula, Rhodosporidium, Sporobolomyces, and Sporidiobolus, fungi such as Blakeslea trispora and Fusarium fujikuroi, and certain bacteria like Chloroherpeton thalassium.[3][4] The production of this compound and other carotenoids in these microorganisms is often influenced by environmental factors such as light, temperature, pH, and nutrient availability.[5][6]

Quantitative Production of this compound in Microbial Species

The production of this compound can vary significantly among different microbial species and is highly dependent on the cultivation conditions. The following table summarizes the quantitative data on this compound production found in the literature.

| Microbial Species | Cultivation Conditions | This compound Yield | Total Carotenoids | Reference |

| Blakeslea trispora | Fed-batch culture with synthetic medium supplemented with linoleic acid, Span 20, and BHT | 31% of total carotenes | 139.0 ± 4.5 mg/g dry biomass | [7] |

| Rhodotorula kratochvilovae | Glucose-based medium, C/N ratio of 80 | 9-18% of total carotenoids | ~2 mg/L | [8] |

| Rhodotorula sp. | Not specified | Traces | Not specified | [9] |

| Chloroherpeton thalassium | Not specified | Over 80% of total carotenoids | Not specified | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and quantification of this compound from microbial sources.

3.1.1. Cultivation of Rhodotorula glutinis

-

Medium: Prepare YPD medium containing 10 g/L yeast extract, 20 g/L peptone, and 20 g/L glucose.

-

Inoculation and Growth: Inoculate the YPD medium with a fresh culture of Rhodotorula glutinis. Incubate the culture at 30°C with shaking at 200 rpm for 96 hours.

-

Harvesting: Centrifuge the culture at 8,000 x g for 5 minutes at 4°C to pellet the cells.

3.1.2. Cultivation of Blakeslea trispora

-

Mating Culture: Co-cultivate the (+) and (-) mating types of Blakeslea trispora.

-

Fermentation: Conduct fermentation in a suitable medium, which can be optimized for carotenoid production. For enhanced production, fed-batch cultures with the addition of lipids like linoleic acid can be employed.[7]

-

Harvesting: After fermentation, the fungal biomass can be harvested by filtration or centrifugation.

3.2.1. Extraction from Yeast (Rhodotorula glutinis)

-

Cell Lysis: To approximately 60 mg of harvested yeast cells, add 500 µL of methanol (B129727) (-20°C) and 500 µL of H₂O (4°C).

-

Add 100 mg of glass beads and immerse the tube in liquid nitrogen for 5 minutes.

-

Agitate the sample in a grinder at 55 Hz for 2 minutes.

-

Centrifuge at 8,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the carotenoid extract.

3.2.2. Extraction from Fungi (Blakeslea trispora)

-

Pre-treatment: Steam the fermentation broth at 121°C for 15 minutes, then centrifuge at 5000 x g for 20 minutes to separate the biomass.[10]

-

Solvent Extraction: Extract the biomass with absolute ethanol (B145695) at a 1:100 (w/v) ratio in a rotary shaker at 30°C and 300 rpm for 2 hours.[10]

-

Repeat the extraction process three times until the biomass is colorless.[10]

-

Alternatively, for purification, after harvesting wet mycelia, treat with a hydrophobic non-polar organic solvent like n-hexane to remove fat-soluble impurities.[11]

-

Extract the treated mycelia with an ester organic solvent such as butyl acetate (B1210297) at 60°C.[11]

-

Filter and concentrate the extract in a vacuum.[11]

For samples with high lipid content, saponification can be performed to remove interfering lipids.

-

To the carotenoid extract, add an equal volume of 10% (w/v) methanolic KOH.

-

Incubate in the dark at room temperature for 2-4 hours or overnight.

-

After saponification, add an equal volume of water and extract the carotenoids with a non-polar solvent like diethyl ether or a hexane:diethyl ether mixture (1:1, v/v).

-

Wash the organic phase with water until neutral.

-

Dry the organic phase over anhydrous sodium sulfate.

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a standard method for the separation and quantification of carotenoids.

-

Column: A C30 reversed-phase column is highly recommended for carotenoid separation (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. A common mobile phase system consists of:

-

Solvent A: Methanol/water (95:5, v/v) with 0.1% triethylamine.

-

Solvent B: Methyl-tert-butyl ether (MTBE).

-

-

Gradient Program:

-

0-25 min: Linear gradient from 30% B to 65% B in A.

-

25-55 min: Isocratic at 65% B.

-

55-60 min: Linear gradient to 5% B in A.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the absorbance at 450 nm for this compound. A photodiode array detector allows for the acquisition of the full UV-Vis spectrum for peak identification. This compound exhibits absorption maxima at approximately 436, 461, and 491 nm.

-

Quantification: Create a calibration curve using a certified this compound standard of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the definitive identification of this compound. Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization source for carotenoids.[12]

-

Chromatographic Conditions: The same HPLC conditions as described for HPLC-DAD can be used.

-

Mass Spectrometry Parameters (APCI):

-

Ionization Mode: Negative ion mode is often preferred for distinguishing this compound from its isomers.[12]

-

Precursor Ion: The molecular anion [M]⁻ at m/z 536.4.

-

Collision Energy: Optimize for fragmentation.

-

Product Ions: The fragmentation of this compound in negative ion mode APCI-MS/MS provides characteristic product ions that allow for its differentiation from other carotenes.[12] Key fragment ions include:

-

m/z 467: [M - 69]⁻, corresponding to the loss of a terminal isoprene (B109036) group from the acyclic end. This is a base peak for this compound.

-

m/z 375: [M - 69 - 92]⁻, loss of an isoprene group and toluene.

-

m/z 361: [M - 69 - 106]⁻, loss of an isoprene group and xylene.

-

m/z 269 and m/z 203: These ions are indicative of the β-ionone ring structure.[12]

-

-

In positive ion mode, while less specific for distinguishing isomers, this compound will show a protonated molecule [M+H]⁺ at m/z 537.4 and fragment ions such as m/z 137 and 177.[12]

-

Visualizations

The following diagram illustrates the general workflow for the identification of this compound from microbial sources.

The following diagram illustrates the biosynthetic pathway leading to this compound and other carotenoids in many fungi and yeasts, starting from the central precursor, geranylgeranyl pyrophosphate (GGPP).

The biosynthesis of carotenoids in microorganisms is a regulated process, influenced by various internal and external factors.

References

- 1. Biosynthetic Pathway of Carotenoids in Rhodotorula and Strategies for Enhanced Their Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Chloroherpeton thalassium gen. nov. et spec. nov., a non-filamentous, flexing and gliding green sulfur bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Light and Temperature Effects on the Accumulation of Carotenoids in Rhodotorula spp. Yeasts | MDPI [mdpi.com]

- 6. Current Advances in Carotenoid Production by Rhodotorula sp. [mdpi.com]

- 7. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. US9290787B2 - Method of producing natural β-carotene by fermentation and use thereof - Google Patents [patents.google.com]

- 11. Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Gamma-Carotene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-carotene (γ-carotene) is a naturally occurring tetraterpenoid and a member of the carotene family of pigments. As a structural isomer of the more widely known beta-carotene (B85742), this compound possesses a unique molecular architecture that confers distinct physicochemical and biological properties. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for the study of this compound, intended to serve as a valuable resource for professionals in research and drug development.

Chemical Structure

This compound is a C40 hydrocarbon characterized by a polyene chain of conjugated double bonds, which is responsible for its color and antioxidant activity. Its structure is a hybrid of lycopene (B16060) and beta-carotene, featuring one cyclized beta-ionone (B89335) ring and one open-end, identical to the ψ-end of lycopene.[1] The all-trans isomer is the most prevalent and stable form found in nature.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Molecular Formula | C40H56[1][2][3][4] |

| IUPAC Name | β,ψ-Carotene |

| Systematic IUPAC Name | (6'E,8'E,10'E,12'E,14'E,16'E,18'E,20'E,22'E)-2,6,10,14,19,23-Hexamethyl-25-(2,6,6-trimethylcyclohex-1-en-1-yl)pentacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaene |

| CAS Number | 472-93-5[1][2][3][5] |

| Stereochemistry | Primarily exists as the all-trans isomer. |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its extraction, purification, and formulation in various applications. These properties are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molar Mass | 536.87 g/mol | [3] |

| Appearance | Red-to-orange crystalline solid | |

| Melting Point | 176-178 °C | [6] |

| Solubility | Soluble in organic solvents such as chloroform, benzene, and hexane. Sparingly soluble in acetone (B3395972) and ethanol. Insoluble in water. | |

| UV-Vis Absorption Maxima (in Hexane) | 437, 462, 494 nm | |

| Molar Absorptivity (ε) | Data not readily available |

Biological Properties and Signaling Pathways

This compound exhibits significant biological activities, primarily as a precursor to vitamin A and as an antioxidant.

Biosynthesis of this compound

This compound is an intermediate in the carotenoid biosynthesis pathway in plants and some microorganisms. It is synthesized from lycopene through a cyclization reaction catalyzed by the enzyme lycopene epsilon-cyclase (LCYE).[2][5] This enzyme introduces a single beta-ionone ring at one end of the linear lycopene molecule.

The expression of the LCYE gene is regulated at the transcriptional level and can be influenced by developmental and environmental factors.[5] For instance, in tomato fruits, the downregulation of LCYE expression during ripening leads to the accumulation of lycopene.[5]

Conversion to Vitamin A (Retinol)

This compound possesses provitamin A activity because it can be converted to retinol (B82714) in the body. This conversion is initiated by the enzyme beta-carotene 15,15'-dioxygenase (BCO1), which cleaves the polyene chain of this compound.[7] Due to its asymmetric structure with only one beta-ionone ring, the cleavage of this compound yields one molecule of retinal (vitamin A aldehyde), which is subsequently reduced to retinol.

References